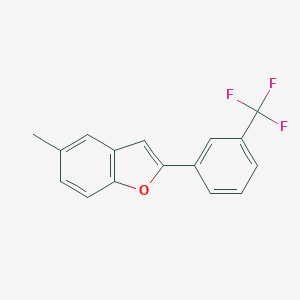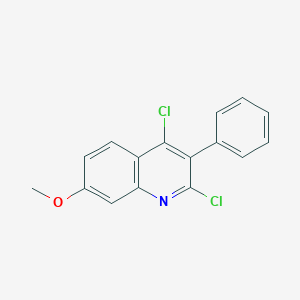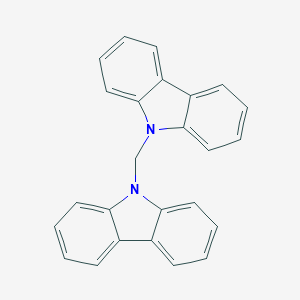
Silane, dicyclohexyldimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, dicyclohexyldimethoxy- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C16H32O2Si. The compound is used as a coupling agent, adhesion promoter, and surface modifier in various industries, including the automotive, electronics, and construction industries.
科学研究应用
Silane, dicyclohexyldimethoxy- has various scientific research applications, including surface modification, material science, and nanotechnology. The compound is used as a coupling agent in the preparation of polymer composites, which are widely used in the automotive and aerospace industries. It is also used as an adhesion promoter in the bonding of different materials, such as ceramics and metals. Furthermore, Silane, dicyclohexyldimethoxy- is used as a surface modifier in the preparation of nanoparticles, which have various applications in drug delivery and imaging.
作用机制
The mechanism of action of Silane, dicyclohexyldimethoxy- is based on its ability to react with the surface of different materials, such as metals and ceramics. The compound contains a silane group, which is capable of forming covalent bonds with the surface of these materials. This results in the formation of a stable interface between the material and the surrounding environment. The stable interface improves the adhesion and mechanical properties of the material, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of Silane, dicyclohexyldimethoxy- on living organisms. The compound is not used in any drug or medical applications and is only used in scientific research applications. Therefore, it is unlikely to have any direct or indirect effects on human health.
实验室实验的优点和局限性
The advantages of using Silane, dicyclohexyldimethoxy- in lab experiments include its ability to improve the adhesion and mechanical properties of different materials, its ease of synthesis, and its compatibility with different solvents and reagents. The compound is also stable under various conditions and can be stored for an extended period without degradation.
The limitations of using Silane, dicyclohexyldimethoxy- in lab experiments include its high cost, its potential toxicity, and its limited availability. The compound is not readily available in the market and requires specialized equipment and expertise for its synthesis. Furthermore, the compound may be toxic if ingested or inhaled and requires proper handling and disposal.
未来方向
There are several future directions for the use of Silane, dicyclohexyldimethoxy- in scientific research applications. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications of the compound in the fields of biotechnology and medicine. For example, the compound may have potential applications in the preparation of biomaterials and drug delivery systems. Additionally, the compound may be used in the development of new imaging agents for diagnostic purposes.
属性
CAS 编号 |
18551-20-7 |
|---|---|
产品名称 |
Silane, dicyclohexyldimethoxy- |
分子式 |
C14H28O2Si |
分子量 |
256.46 g/mol |
IUPAC 名称 |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
规范 SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
其他 CAS 编号 |
18551-20-7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

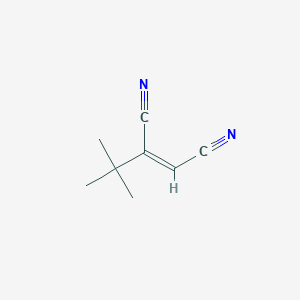



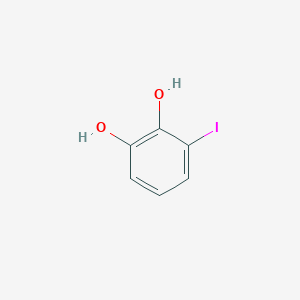
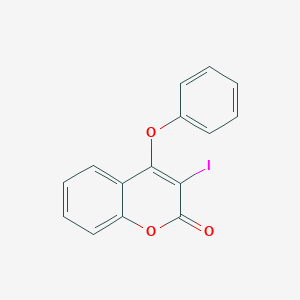
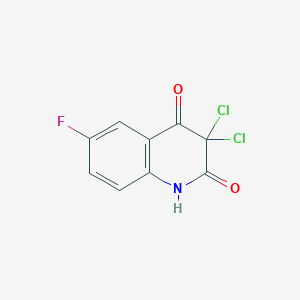
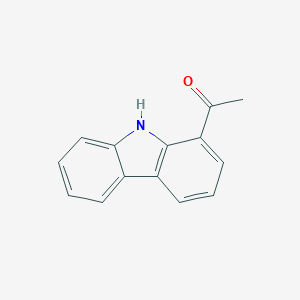
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)


